N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-pyridin-4-ylacetamide
Description
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-pyridin-4-ylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyloxolan ring and a pyridinylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(12-14-6-9-19-10-7-14)20-13-16-8-11-22-18(16)15-4-2-1-3-5-15/h1-7,9-10,16,18H,8,11-13H2,(H,20,21)/t16-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYJYDDOODKAB-WMZOPIPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CNC(=O)CC2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CNC(=O)CC2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-pyridin-4-ylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phenyloxolan ring and the subsequent attachment of the pyridinylacetamide group. Common synthetic routes may involve:
Formation of the Phenyloxolan Ring: This can be achieved through cyclization reactions involving phenyl-substituted precursors under acidic or basic conditions.
Attachment of the Pyridinylacetamide Group: This step often involves nucleophilic substitution reactions where the pyridinylacetamide moiety is introduced using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-pyridin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-pyridin-4-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-pyridin-4-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-pyridin-4-ylacetamide: shares similarities with other compounds featuring phenyloxolan and pyridinylacetamide groups.
Oxone (Potassium peroxymonosulfate): An oxidizing agent with similar structural features.
Bioactive Phenolic Compounds: Found in natural sources like Mururé bark, these compounds exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
